2',3',4',5'-Tetrahydro[1,1'-biphenyl]-3-carbaldehyde
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Overview
Description
3-(Cyclohex-1-en-1-yl)benzaldehyde is an organic compound with the molecular formula C₁₃H₁₄O. It is characterized by a benzaldehyde moiety attached to a cyclohexene ring. This compound is of interest due to its unique structure, which combines aromatic and alicyclic elements, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohex-1-en-1-yl)benzaldehyde can be achieved through various methods. One common approach involves the reaction of cyclohexene with benzaldehyde under acidic conditions to form the desired product. This reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the cyclohexene ring .
Industrial Production Methods
In industrial settings, the production of 3-(Cyclohex-1-en-1-yl)benzaldehyde may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohex-1-en-1-yl)benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Cyclohex-1-en-1-ylbenzoic acid.
Reduction: 3-(Cyclohex-1-en-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(Cyclohex-1-en-1-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: The compound is utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which 3-(Cyclohex-1-en-1-yl)benzaldehyde exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the aldehyde group is converted to an alcohol through the addition of hydrogen atoms from the reducing agent .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: Lacks the cyclohexene ring, making it less versatile in certain synthetic applications.
Cyclohexanecarbaldehyde: Contains a saturated cyclohexane ring instead of a cyclohexene ring, affecting its reactivity.
3-Phenylpropanal: Similar structure but with a propyl chain instead of a cyclohexene ring.
Uniqueness
3-(Cyclohex-1-en-1-yl)benzaldehyde is unique due to its combination of an aromatic benzaldehyde moiety and an alicyclic cyclohexene ring. This structural feature allows it to participate in a diverse array of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
831-14-1 |
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Molecular Formula |
C13H14O |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3-(cyclohexen-1-yl)benzaldehyde |
InChI |
InChI=1S/C13H14O/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h4-6,8-10H,1-3,7H2 |
InChI Key |
LSRUZYYLPPIYQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C2=CC=CC(=C2)C=O |
Origin of Product |
United States |
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